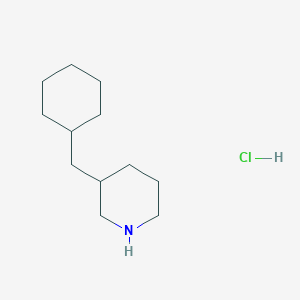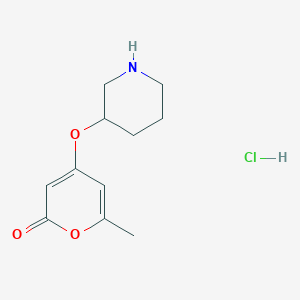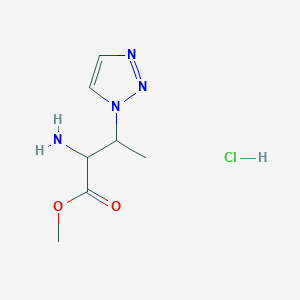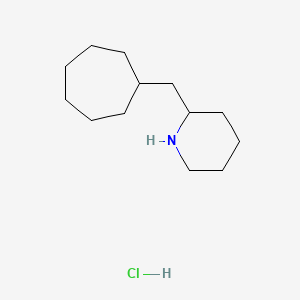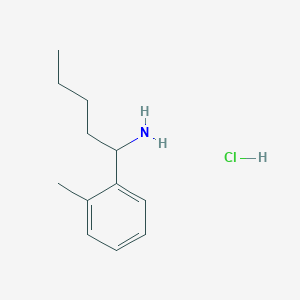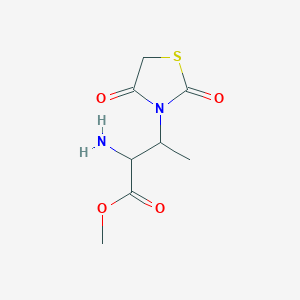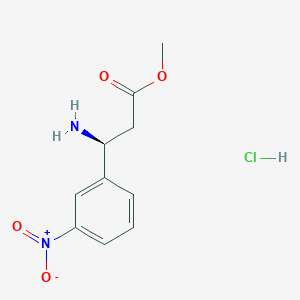
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl
Overview
Description
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Antimalarial Activity : The compound has been studied for its antimalarial properties. A research conducted by Werbel et al. (1986) found that certain derivatives showed high activity against Plasmodium berghei infections in mice and suggested potential for clinical trials in humans due to their excellent activity against resistant strains of the parasite and favorable pharmacokinetic properties (Werbel et al., 1986).
Synthetic Chemistry : Research by Fei-jin (2007) focused on the synthesis of 3,4-methylenedioxyphenyl-2-propanone, a compound related to (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl. This study discussed the selection of catalysts in the Knoevenagel reaction and the ratio of HCl to the nitropropene derivative (Fei-jin, 2007).
Stereochemistry and Synthesis : Drewes et al. (1992) explored the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters, which are structurally related to (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl. They used (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid (Drewes et al., 1992).
Pharmaceutical Intermediate Synthesis : The synthesis of complex pharmaceutical intermediates such as 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, an intermediate of the anti-HCV drug simeprevir, involves compounds structurally similar to (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl (Chenhon, 2015).
Biocatalysis and Chiral Synthesis : Yi Li et al. (2013) conducted a study on asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a newly isolated Methylobacterium, highlighting the use of such compounds in producing enantiopure pharmaceutical intermediates (Li et al., 2013).
Organotin(IV) Derivatives for Biological Applications : Shahid et al. (2006) synthesized new organotin(IV) derivatives of 3-[N-(4-nitrophenyl)-amido]propenoic acid and 3-[N-(4-nitrophenyl)-amido]propanoic acid, exploring their antibacterial and antifungal properties (Shahid et al., 2006).
properties
IUPAC Name |
methyl (3S)-3-amino-3-(3-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJTTUPYWQRIK-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




